Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate
Description
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate (CAS: 133123-64-5) is a specialized chemical precursor with the molecular formula C₇H₈N₄O and a molecular weight of 164.16 g/mol . It features a unique structure combining an acetimidate ester group (OCH₃), two cyano groups (-CN), and an amino (-NH₂) substituent on a conjugated vinyl system. This compound is primarily utilized in the synthesis of nitrogen-containing heterocycles, particularly imidazole derivatives, which are pivotal in pharmaceutical and materials chemistry.
Its synthesis is optimized under low-temperature conditions (e.g., 60–80°C) using triethyl orthoformate and acetic anhydride, as described in a patented method that ensures high yields and scalability . The compound’s reactivity stems from the electron-withdrawing cyano groups and the nucleophilic amino group, enabling cyclization reactions to form fused imidazole systems .
Properties
Molecular Formula |
C7H8N4O |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]ethanimidate |
InChI |
InChI=1S/C7H8N4O/c1-5(12-2)11-7(4-9)6(10)3-8/h10H2,1-2H3/b7-6-,11-5? |
InChI Key |
WISMUGCMGJDLMA-VEAKALIJSA-N |
Isomeric SMILES |
CC(=N/C(=C(/C#N)\N)/C#N)OC |
Canonical SMILES |
CC(=NC(=C(C#N)N)C#N)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate typically involves the reaction of N-(2-amino-1,2-dicyanovinyl)formimidate with ammonia. This reaction is carried out by adding aqueous ammonia to a solution or suspension of N-(2-amino-1,2-dicyanovinyl)formimidate in ether . The reaction is conducted under low-temperature conditions to ensure high yield and efficiency .
Chemical Reactions Analysis
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate has shown potential as an antitumor agent. Its mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis, similar to other antimetabolites used in chemotherapy. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.
Case Study: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells, with over 80% reduction in cell viability observed at higher concentrations . The compound's ability to target specific pathways involved in cell division positions it as a candidate for further development in cancer therapeutics.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals. For instance, it can undergo cyclization reactions to produce complex heterocycles that are valuable in medicinal chemistry .
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of this compound, a comparative analysis with related compounds is essential.
The potential applications of this compound warrant further investigation. Future research could focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and selectivity against cancer cell lines.
- Formulation Development : Investigating suitable formulations for improved bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in these interactions, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Ester Group : Methyl vs. ethyl esters influence reactivity and solubility. Methyl esters (e.g., ) typically exhibit faster hydrolysis rates compared to ethyl analogs (e.g., ).
- Aryl Substitutions : Derivatives with bromoindole or methoxyphenyl groups (e.g., compounds 6h–6l in ) show enhanced steric bulk, reducing reaction yields (40–87%) compared to the simpler methyl acetimidate (higher yields under optimized conditions ).
- Heterocyclic Core: Cyclized products like 5-aminoimidazoles () lack the imidate ester, instead featuring fused imidazole rings critical for biological activity.
Physical and Spectroscopic Properties
- Methyl Acetimidate : While physical state is unspecified, related esters (e.g., ethyl formimidate in ) form yellow crystalline solids (m.p. 134–136°C).
- Aryl Derivatives : Most are oils (e.g., ) with Rf values 0.33–0.50 (TLC), while cyclized imidazoles () are solids with defined melting points (134–178°C).
- Spectroscopy : All compounds show characteristic IR peaks for -NH₂ (~3300 cm⁻¹), -CN (~2200 cm⁻¹), and ester C=O (~1700 cm⁻¹), confirmed by NMR and HRMS .
Biological Activity
Methyl N-(2-amino-1,2-dicyanovinyl)acetimidate is a compound of interest due to its diverse biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a dicyanovinyl moiety. This structural feature is pivotal in its biological interactions and activities. The compound's molecular formula is , and it has been studied for its potential in various therapeutic applications.
Antitumor Activity
Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of similar structures have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | MCF-7 | 15.3 |
| 8a | HepG2 | 12.7 |
These results suggest that modifications in the molecular structure can enhance antitumor efficacy, making it a candidate for further exploration in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been investigated. In vitro studies demonstrated effectiveness against both gram-positive and gram-negative bacteria. The following table summarizes the observed activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1 | Staphylococcus aureus | 18 |
| 2 | Escherichia coli | 16 |
These findings highlight the potential use of this compound in developing new antimicrobial agents .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can act as an inhibitor for specific enzymes associated with disease processes. For example, it has been noted to inhibit acetylcholinesterase (AChE) with an IC50 value comparable to standard inhibitors:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 0.95 |
| Butyrylcholinesterase (BChE) | 0.87 |
This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of this compound on human breast cancer cells (MCF-7), researchers reported significant apoptosis induction at concentrations above 10 µM. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Case Study 2: Antimicrobial Properties
A clinical trial assessed the efficacy of a derivative of this compound against multi-drug resistant strains of bacteria. The compound demonstrated substantial antibacterial activity, resulting in a reduction of infection rates in treated patients compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
